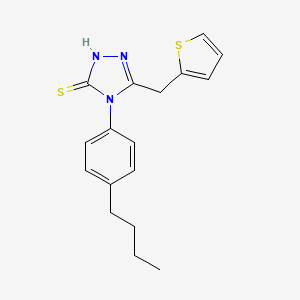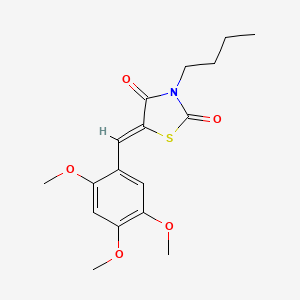![molecular formula C26H22FNO4 B4540098 2-(4-fluorophenyl)-4-{3-[3-(4-methylphenoxy)propoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4540098.png)
2-(4-fluorophenyl)-4-{3-[3-(4-methylphenoxy)propoxy]benzylidene}-1,3-oxazol-5(4H)-one
Descripción general
Descripción
This compound is part of a class of chemicals that have been studied for their unique structural and chemical properties. The research focuses on the synthesis of this compound and its derivatives, their molecular structures, and their physical and chemical characteristics.
Synthesis Analysis
The synthesis process for similar compounds involves multiple steps, including the treatment of specific precursors with reagents under controlled conditions. For example, Xu Liang (2009) detailed the synthesis of a related compound by treating a specific triazole with sodium methoxide, demonstrating the complex reactions involved in producing such molecules (Xu Liang, 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using crystallography and spectroscopy methods. These studies reveal the dihedral angles between rings in the molecules and the presence of intermolecular hydrogen bonds that stabilize the structure. For instance, research by Nadir Ghichi et al. (2018) on a structurally related compound provided insights into its crystal structure and stabilization through N—H⋯O, O—H⋯O, and C—H⋯π contacts (Nadir Ghichi et al., 2018).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including nucleophilic substitutions, ring openings, and cyclizations. For example, N. Misra and H. Ila (2010) discussed the use of a related oxazol-5-one as a versatile template for synthesizing various substituted oxazoles through nucleophilic ring-opening and subsequent cyclization processes (N. Misra & H. Ila, 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are typically determined through empirical studies and contribute to the compound's application potential.
Chemical Properties Analysis
Chemical properties include reactivity with other substances, stability under various conditions, and the potential for forming derivatives. Studies on related compounds focus on their antioxidant potential, their application as intermediates for synthesizing other valuable chemicals, and their antimicrobial activity. For instance, Muhammad Zaheer et al. (2015) synthesized N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides and evaluated their antioxidant potential, demonstrating the chemical versatility of these compounds (Muhammad Zaheer et al., 2015).
Propiedades
IUPAC Name |
(4E)-2-(4-fluorophenyl)-4-[[3-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c1-18-6-12-22(13-7-18)30-14-3-15-31-23-5-2-4-19(16-23)17-24-26(29)32-25(28-24)20-8-10-21(27)11-9-20/h2,4-13,16-17H,3,14-15H2,1H3/b24-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAJBLWDCSOTSW-JJIBRWJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-4-{3-[3-(4-methylphenoxy)propoxy]benzylidene}-1,3-oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4540021.png)

![N-(4-bromophenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-2-furamide](/img/structure/B4540040.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4540044.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-2-(methylthio)benzamide](/img/structure/B4540060.png)
![N-(3,5-dimethoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4540067.png)
![11-(4-chlorophenyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B4540073.png)
![1-(4-bromophenyl)-5-[(4-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B4540079.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4540087.png)
![3-methoxy-N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4540102.png)
![4-[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4540108.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4540116.png)

![2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]amino}-N-(2-furylmethyl)-3-thiophenecarboxamide](/img/structure/B4540132.png)